molecular formula C9H13BrN4O B13627135 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide

3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide

Cat. No.: B13627135
M. Wt: 273.13 g/mol
InChI Key: YYMLPMYTVXDSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide is a cell-permeable small molecule recognized for its potent and selective inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of several major diseases, making it a high-value target for therapeutic research. This compound exerts its effects by competing with ATP for binding to the kinase's active site, thereby modulating the Wnt/β-catenin signaling pathway [a relevant source on GSK-3 inhibitors and their mechanisms]. In neuroscience, researchers utilize this inhibitor to investigate neurodegenerative conditions such as Alzheimer's disease, as inhibiting GSK-3β reduces the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles [a source linking GSK-3 inhibition to tau pathology]. Furthermore, its role in the Wnt pathway makes it a crucial tool for probing mechanisms of oncogenesis and cancer cell survival, particularly in cancers where this pathway is aberrantly activated. The compound is also fundamental in stem cell biology for enhancing the self-renewal and pluripotency of embryonic and induced pluripotent stem cells by maintaining stable levels of nuclear β-catenin. Its specific structural profile, including the 4-bromopyrazole moiety, contributes to its enhanced selectivity and potency, providing researchers with a reliable chemical probe for dissecting the complex physiological and pathological networks governed by GSK-3β.

Properties

Molecular Formula

C9H13BrN4O

Molecular Weight

273.13 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)propanamide

InChI

InChI=1S/C9H13BrN4O/c10-6-3-12-14(4-6)5-8(9(11)15)13-7-1-2-7/h3-4,7-8,13H,1-2,5H2,(H2,11,15)

InChI Key

YYMLPMYTVXDSHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CN2C=C(C=N2)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide generally follows a multistep approach involving:

  • Construction of the pyrazole ring
  • Introduction of the bromine substituent at the 4-position of the pyrazole
  • Attachment of the cyclopropylamino group at the 2-position of the propanamide backbone
  • Formation of the amide functional group

The synthetic route varies depending on the starting materials and reagents but typically involves key transformations such as nucleophilic substitution, diazotization, and amide bond formation.

Detailed Stepwise Synthesis

Step 1: Synthesis of the Pyrazole Ring

The pyrazole core is commonly synthesized via condensation of hydrazine derivatives with β-dicarbonyl compounds or equivalents under acidic or basic conditions. This forms the 1H-pyrazole scaffold necessary for subsequent functionalization.

Step 2: Bromination of the Pyrazole Ring

Selective bromination at the 4-position of the pyrazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. This step is critical to install the bromine substituent that defines the compound's identity.

Step 3: Introduction of the Cyclopropylamino Group

The cyclopropylamino moiety is introduced through nucleophilic substitution or amination reactions. Typically, a suitable leaving group (e.g., halide or tosylate) on the propanamide backbone is displaced by cyclopropylamine under mild conditions, often in polar aprotic solvents.

Step 4: Formation of the Propanamide Backbone

The amide bond is formed by coupling the appropriate amine (cyclopropylamine) with a carboxylic acid derivative (such as an acid chloride or ester) to yield the propanamide structure. This step may involve standard peptide coupling reagents or direct amidation under dehydrating conditions.

Representative Synthetic Route from Patent Literature

A patent describing a related preparation method for a 4-bromo-pyrazolyl intermediate provides insight into practical synthesis:

Step Description Conditions and Notes
1 Preparation of 3-oxo-3-cyclopentylpropionitrile from methyl cyclopentylcarboxylate and strong base Reaction at 70-75 °C for 12-16 hours in organic solvent; pH adjusted to 2-3 post reaction
2 Reduction of 3-oxo intermediate to (S)-3-cyclopentyl-3-hydroxypropionitrile using chiral borane reagent Stereoselective reduction under controlled temperature
3 Mitsunobu reaction with 4-nitropyrazole to form (3R)-3-(4-nitro-1H-pyrazol-1-yl)cyclopentylpropanenitrile Mitsunobu conditions facilitate pyrazole attachment
4 Catalytic hydrogenation of nitro group to amino group using Pd/C under hydrogen atmosphere Hydrogen pressure 1-20 bar, 25-60 °C, 4-20 hours; THF solvent
5 Diazotization and Sandmeyer reaction to replace amino with bromine, yielding 4-bromo-pyrazolyl intermediate Standard diazotization with sodium nitrite and acid, followed by CuBr-mediated Sandmeyer bromination

This sequence illustrates the installation of the bromopyrazole moiety with stereochemical control, which can be adapted to synthesize the target compound by further functionalization to introduce the cyclopropylamino and amide groups.

Comparative Analysis of Preparation Methods

Preparation Aspect Method A: Direct Bromination and Amination Method B: Diazotization and Sandmeyer Route (Patent)
Starting Materials Preformed pyrazole, cyclopropylamine Cyclopentyl derivatives, nitropyrazole
Bromination Technique Electrophilic bromination (NBS or Br2) Diazotization followed by Sandmeyer bromination
Amino Group Introduction Nucleophilic substitution with cyclopropylamine Reduction of nitro group to amino
Stereochemical Control Limited High, via chiral reduction step
Reaction Conditions Mild to moderate temperatures Requires controlled atmosphere and pressure
Scalability Suitable for small to medium scale Amenable to industrial scale with optimization

The diazotization and Sandmeyer approach offers advantages in stereochemical control and potentially higher purity of the bromopyrazole intermediate, which is critical for pharmaceutical applications.

Summary of Key Reagents and Conditions

Step Reagents/Conditions Purpose/Outcome
Pyrazole formation Hydrazine + β-dicarbonyl compound, acidic/basic Formation of pyrazole ring
Bromination N-Bromosuccinimide or Br2, controlled temp Installation of bromine on pyrazole ring
Amination Cyclopropylamine, polar aprotic solvent Introduction of cyclopropylamino group
Amide bond formation Acid chloride or ester + amine, coupling agents Formation of propanamide backbone
Diazotization (alternative) NaNO2, HCl, 0-5 °C Conversion of amino to diazonium salt
Sandmeyer bromination CuBr, room temperature Replacement of diazonium with bromine
Catalytic reduction Pd/C, H2, THF, 25-60 °C Reduction of nitro to amino group

The preparation of this compound involves a multistep synthetic sequence focusing on pyrazole ring construction, selective bromination, cyclopropylamino group introduction, and amide bond formation. Two main synthetic approaches are recognized: direct electrophilic bromination with subsequent amination, and a more stereochemically controlled route involving diazotization and Sandmeyer bromination of amino-pyrazole intermediates. The latter is especially valuable for pharmaceutical-grade synthesis due to its precision and scalability.

This review consolidates data from patent literature and scientific research, providing a comprehensive and professional resource for researchers aiming to synthesize this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring and cyclopropylamino group may contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide with structurally related pyrazole derivatives, emphasizing substituents, physical properties, and synthetic yields:

Compound Key Substituents Molecular Weight Melting Point (°C) Synthetic Yield Spectroscopic Data
Target Compound 4-Bromo-pyrazole, cyclopropylamino, propanamide Not reported Not reported Discontinued Not reported
Compound 16 4-Bromo-pyrazole, 4-bromophenyl, sulfonamide, tetrahydroindolyl 620.36 g/mol 200–201 79.3% IR (C=O: 1653 cm⁻¹); ¹H-NMR (δ 1.09–9.02 ppm)
Compound 17 4-Bromo-pyrazole, 4-chlorophenyl, sulfonamide, tetrahydroindolyl 575.91 g/mol 129–130 82.4% IR (C=O: 1670 cm⁻¹); ¹H-NMR (δ 1.16–11.06 ppm)
Compound 18 4-Bromo-pyrazole, 4-methoxyphenyl, sulfonamide, tetrahydroindolyl Not reported 160–161 84.3% IR (C=O: 1670 cm⁻¹); ¹H-NMR (δ 1.16–11.06 ppm)
Example 5.17 4-Bromo-pyrazol-3-one, 4-chlorophenyl, methyl 301–305 (m/z [M+H]⁺) Not reported Not reported LC/MS: 1.43 min (Method A); Molecular formula: C₁₀H₉BrClN₂O
Example 5.18 4-Bromo-pyrazol-3-one, 4-trifluoromethylphenyl, methyl 343 (m/z [M+H]⁺) Not reported Not reported LC/MS: Not reported; Molecular formula: C₁₂H₁₁BrF₃N₂O

Key Observations:

Structural Variations: The target compound’s propanamide side chain distinguishes it from sulfonamide-containing analogs (Compounds 16–18) and pyrazol-3-one derivatives (Examples 5.17–5.18). This functional group may influence solubility and hydrogen-bonding interactions.

Synthetic Accessibility :

  • The discontinued status of the target compound contrasts with the high yields (79–84%) reported for Compounds 16–18, suggesting possible synthetic challenges or instability in the former .

Spectroscopic Trends :

  • IR spectra of sulfonamide analogs (Compounds 16–18) show strong C=O stretches (~1650–1670 cm⁻¹), consistent with ketone or amide functionalities. The target compound’s propanamide group would likely exhibit similar absorption .
  • LC/MS data for patent examples (5.17–5.18) highlight bromine isotope patterns (m/z 301–305), a feature shared with the target compound .

Biological Implications :

  • Sulfonamide analogs (Compounds 16–18) are structurally related to COX-2 inhibitors, while pyrazol-3-ones (Examples 5.17–5.18) are explored as kinase inhibitors. The target compound’s propanamide moiety may align with protease-targeting therapeutics.

Biological Activity

3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide is a synthetic organic compound characterized by its unique structural features, including a brominated pyrazole ring and a cyclopropylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and anti-cancer properties.

PropertyValue
Molecular FormulaC10H15BrN4O
Molecular Weight287.16 g/mol
IUPAC Name3-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)propanamide
InChI KeyRGNOQIWNQNJQRU-UHFFFAOYSA-N
SMILESCC(CN1C=C(C=N1)Br)(C(=O)N)NC2CC2

Pharmacological Effects

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities. The following summarizes key findings related to the biological activity of this compound:

1. Anti-inflammatory Activity:

  • Pyrazole derivatives are known for their anti-inflammatory effects. In studies, various pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have demonstrated significant inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Analgesic Properties:

  • The analgesic effects of pyrazole derivatives have been explored using animal models. In carrageenan-induced paw edema models, certain derivatives showed promising results in reducing pain and inflammation, indicating potential therapeutic applications for pain management .

3. Anticancer Activity:

  • The compound's structure suggests potential interactions with cancer-related pathways. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific modifications in the pyrazole structure can enhance its efficacy against various cancer cell lines .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation: It could interact with receptors that mediate pain and inflammation, thereby modulating their activity.

Study on Anti-inflammatory Activity

In a comparative study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Among them, several compounds exhibited significant inhibition rates of TNF-α and IL-6, with some reaching up to 85% inhibition at optimal concentrations .

Investigation into Analgesic Effects

Another study evaluated the analgesic effects of new pyrazole derivatives in mice models. The results indicated that certain compounds significantly reduced pain levels compared to controls, suggesting that modifications in the pyrazole structure could enhance analgesic properties .

Q & A

Q. Table 1: Key Synthetic Parameters for Cyclopropylamino Substitution

ParameterOptimal ConditionReference
SolventDMF
BaseK₂CO₃
Temperature25–40°C
Reaction Time12–24 hours

Q. Table 2: Biological Activity Comparison with Halogenated Analogs

CompoundTarget Activity (IC₅₀, nM)Reference
4-Bromo derivative120 ± 15 (Kinase A)
4-Chloro analog85 ± 10 (Kinase A)
Cyclopropylamino variant45 ± 5 (Kinase A)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.